molecular formula C16H16N2O6 B2614631 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide CAS No. 1226439-85-5

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide

Cat. No. B2614631
CAS RN: 1226439-85-5
M. Wt: 332.312
InChI Key: FUTAQMHDPQPOMZ-UHFFFAOYSA-N
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Description

The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . It also contains a 2-hydroxy-2-(5-methylfuran-2-yl)ethyl group, which could potentially contribute to its reactivity and biological activity.

Scientific Research Applications

Synthesis and Catalytic Applications

  • Synthesis of 2,5-Diformylfuran and Furan-2,5-Dicarboxylic Acid : Research by Partenheimer and Grushin (2001) describes the catalytic air-oxidation of 5-Hydroxymethylfurfural (HMF) to produce 2,5-diformylfuran and 2,5-furandicarboxylic acid using metal=bromide catalysts. This process showcases the potential for generating valuable chemicals from biomass-derived compounds (Partenheimer & Grushin, 2001).

Mechanistic Studies in Organic Chemistry

  • Copper(II)-assisted ortho-hydroxylation of Benzoates : Buijs et al. (2002) investigated the mechanism of copper(II)-mediated ortho-hydroxylation of benzoates, providing insights into the role of copper in organic synthesis and the potential for functionalizing aromatic compounds (Buijs, Comba, Corneli, & Pritzkow, 2002).

Antitumor and Bioactive Compound Synthesis

  • Synthesis and Antitumor Evaluation of Novel Compounds : Tomorowicz et al. (2020) explored the synthesis of novel sulfonamides with potential antitumor activities. Their research included molecular modeling and QSAR studies, highlighting the importance of chemical synthesis in developing new therapeutic agents (Tomorowicz et al., 2020).

Oxidation Reactions and Radical Generation

  • Production of Hydroxyl Radicals : A study by Hogg et al. (1992) on the simultaneous generation of superoxide and nitric oxide leading to hydroxyl radicals showcases the intricate chemical reactions that can occur in biological systems. This research has implications for understanding oxidative stress and its effects (Hogg, Darley-Usmar, Wilson, & Moncada, 1992).

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c1-9-2-4-12(24-9)11(19)7-17-15(20)16(21)18-10-3-5-13-14(6-10)23-8-22-13/h2-6,11,19H,7-8H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTAQMHDPQPOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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